molecular formula C7H6BrN3O B1378372 3-Amino-6-bromo-7-hydroxy-4-azaindole CAS No. 1260381-63-2

3-Amino-6-bromo-7-hydroxy-4-azaindole

Cat. No.: B1378372
CAS No.: 1260381-63-2
M. Wt: 228.05 g/mol
InChI Key: HVDXSLDQHPRGCG-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-7-hydroxy-4-azaindole is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-bromo-7-hydroxy-4-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromo-7-hydroxy-4-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-10-5-4(9)2-11-6(5)7(3)12/h1-2,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXSLDQHPRGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)C(=CN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Tautomerism, a Crucial Subtlety in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 7-Hydroxy-4-Azaindole Systems

In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold has emerged as a "privileged" structure, renowned for its ability to form key hydrogen bond interactions with protein kinase hinges[1]. This has led to its incorporation into numerous therapeutic agents, including kinase inhibitors for oncology[1][2]. However, the functionalization of this scaffold, particularly with a hydroxyl group at the 7-position to create 7-hydroxy-4-azaindole, introduces a layer of chemical complexity that is critical for researchers to understand: tautomerism.

Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For 7-hydroxy-4-azaindole, this manifests as an equilibrium between a "hydroxy" (enol-like) form and an "oxo" (keto-like) form. The seemingly subtle shift of a single proton dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and shape. Consequently, one tautomer may bind to a biological target with high affinity while the other is inactive. Understanding, predicting, and controlling this tautomeric equilibrium is therefore not an academic exercise, but a fundamental requirement for effective drug design and molecular engineering.

This guide provides a comprehensive technical overview of the tautomeric equilibrium in 7-hydroxy-4-azaindole systems. We will explore the underlying principles governing the equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for researchers in drug discovery and materials science. While direct literature on the 7-hydroxy-4-azaindole system is nascent, the principles outlined herein are grounded in extensive studies of analogous systems like 7-azaindole and 7-hydroxyquinoline[3][4][5].

The Duality of Form: Potential Tautomers of 7-Hydroxy-4-Azaindole

The core of the issue lies in the two primary tautomeric forms this system can adopt. The equilibrium is a dynamic interchange between the 7-hydroxy form (the aromatic phenol analog) and the 7-oxo form (the pyridone-like structure).

Caption: Tautomeric equilibrium in the 7-hydroxy-4-azaindole core.

The position of this equilibrium, defined by the tautomeric equilibrium constant (KT), is not fixed. It is highly sensitive to a range of environmental factors, which can be leveraged by the medicinal chemist to favor a desired form.

The Thermodynamic Landscape: Factors Governing the Equilibrium

The relative stability of the tautomers is dictated by a delicate interplay of intramolecular and intermolecular forces. The key levers at a researcher's disposal are the solvent, pH, and chemical substitution.

Solvent Effects: The Power of the Dielectric and Hydrogen Bonding

The solvent is arguably the most powerful tool for influencing tautomeric preference. Its effects can be dissected into two components:

  • Bulk Polarity (Dielectric Constant): The oxo tautomer is typically more polar than the hydroxy form. As such, polar solvents will preferentially stabilize the oxo tautomer, shifting the equilibrium in its favor[5]. This is a general principle observed in many keto-enol systems.

  • Specific Solvation (Hydrogen Bonding): Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group of the oxo form and the N-H group, providing significant stabilization. Aprotic solvents (e.g., hexane, chloroform, acetonitrile) lack this dual capability and will have a different influence. Chloroform, for instance, can act as a proton donor, potentially stabilizing the C=O group of the keto tautomer[5]. The photophysics of the parent 7-azaindole molecule are famously sensitive to solvent interactions, with alcohols capable of mediating a double-proton transfer to form the tautomer in the excited state, a process frustrated by water's solvation structure[3][6][7]. These ground-state interactions are just as critical for the 7-hydroxy derivative.

pH and Ionization State

The presence of two basic nitrogen atoms (the pyrrole N1 and the pyridine N4) and an acidic hydroxyl group means that the tautomeric equilibrium is intimately linked to the compound's ionization state. Changes in pH can dramatically shift the equilibrium by favoring the tautomer that is less acidic or more basic, depending on the conditions[8]. For example, in a basic medium, deprotonation of the hydroxyl group creates a phenoxide-like anion, which effectively locks the system out of the keto-enol tautomerism. Conversely, in acidic conditions, protonation will occur at one of the nitrogen atoms, and the preferred site of protonation may differ between the two tautomers, thus influencing their relative stabilities.

Substituent Effects: Fine-Tuning through Electronics

The electronic nature of other substituents on the azaindole ring can fine-tune the equilibrium. Electron-withdrawing groups (EWGs) can stabilize the more electron-rich oxo form, while electron-donating groups (EDGs) may favor the aromatic hydroxy form. This provides a clear path for chemical modification to rationally control tautomeric preference.

Influences cluster_factors Influencing Factors cluster_solvent Solvent Properties eq Tautomeric Equilibrium (K_T) solvent Solvent System solvent->eq Alters relative solvation energy polarity Dielectric Constant solvent->polarity hbond H-Bonding Capacity (Protic vs. Aprotic) solvent->hbond ph System pH ph->eq Alters ionization state (pKa) subst Substituent Electronics subst->eq Alters intrinsic electronic stability caption Fig. 2: Key factors influencing the tautomeric equilibrium position.

Caption: Key factors influencing the tautomeric equilibrium position.

Experimental Characterization: A Multi-Pronged Approach

Workflow cluster_exp Spectroscopic Analysis start Hypothesize Tautomeric Equilibrium prep Sample Preparation (Varying Solvents/pH) start->prep comp Computational Modeling (DFT Calculations) start->comp uv UV-Visible Spectroscopy prep->uv nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr fluor Fluorescence Spectroscopy prep->fluor analysis Correlative Data Analysis uv->analysis nmr->analysis fluor->analysis comp->analysis conclusion Determine Dominant Tautomer & Equilibrium Constant (K_T) analysis->conclusion caption Fig. 3: Experimental workflow for characterizing tautomeric systems.

Caption: Experimental workflow for characterizing tautomeric systems.

Protocol 1: UV-Visible Absorption Spectroscopy

Causality: The two tautomers have different chromophores. The aromatic 7-hydroxy form is expected to have absorption characteristics similar to other phenols, while the 7-oxo form, with its extended conjugated system, will likely absorb at a different, often longer, wavelength. By monitoring the absorption spectrum in different solvents, one can observe shifts in the equilibrium. The presence of an "isosbestic point"—a wavelength where the molar absorptivity of both tautomers is equal—is strong evidence for a two-species equilibrium.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the 7-hydroxy-4-azaindole derivative in a non-volatile solvent like DMSO.

  • Solvent Series: Prepare a series of solvents with varying polarity and hydrogen bonding capability (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Methanol, Water).

  • Sample Preparation: For each solvent, prepare a dilute solution (e.g., 10-50 µM) by adding a small aliquot of the stock solution. Ensure the final concentration of DMSO is negligible (<0.1%).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the respective pure solvent as a blank.

  • Data Analysis: Overlay the spectra. Observe the changes in the position (λmax) and intensity of absorption bands as a function of solvent polarity. Search for isosbestic points, which indicate a clean interconversion between two species.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides direct structural information. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment. The aromatic protons of the 7-hydroxy tautomer will have distinct chemical shifts compared to the protons on the non-aromatic pyridone ring of the 7-oxo tautomer. The presence of two distinct sets of signals, or a single set of signals with chemical shifts that are a weighted average of the two forms, indicates the state of the equilibrium.

Methodology:

  • Solvent Selection: Choose a range of deuterated solvents that mirror the solvent series used in UV-Vis (e.g., CDCl3, Acetonitrile-d3, DMSO-d6, Methanol-d4).

  • Sample Preparation: Prepare NMR samples with a concentration of ~5-10 mg/mL in the selected deuterated solvents.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum for each sample. Pay close attention to the aromatic region (6-9 ppm) and the chemical shift of the N1-H proton, which can be broad and solvent-dependent.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. The chemical shift of the C7 carbon is a key indicator: it will be in the typical aromatic range (~150-160 ppm) for the hydroxy form but will shift significantly downfield to a carbonyl-like chemical shift (>170 ppm) for the oxo form.

  • Data Analysis:

    • Slow Exchange: If two distinct sets of peaks are observed, the equilibrium is slow on the NMR timescale. The ratio of the tautomers can be determined by integrating the corresponding peaks.

    • Fast Exchange: If only one set of peaks is observed, the equilibrium is fast. The observed chemical shifts will be a population-weighted average. By comparing the shifts in different solvents, one can infer the direction in which the equilibrium is shifting.

Computational Modeling: A Predictive and Corroborative Tool

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of the tautomers in the gas phase and in solution[9]. These calculations provide a theoretical framework to interpret experimental results and can guide chemical synthesis by predicting the effects of substituents.

Methodology:

  • Structure Optimization: Build the 3D structures of both the 7-hydroxy and 7-oxo tautomers. Perform a geometry optimization for each using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G**).

  • Energy Calculation: Calculate the single-point electronic energy and the Gibbs free energy for each optimized structure. The difference in Gibbs free energy (ΔG) will indicate the more stable tautomer in the gas phase.

  • Solvent Modeling: To simulate solvent effects, repeat the energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model[10][11]. Perform these calculations for different solvents to predict how the equilibrium will shift.

  • Spectra Prediction: The optimized structures can be used to predict NMR chemical shifts and UV-Vis absorption wavelengths (using Time-Dependent DFT, or TD-DFT). These predicted values can be directly compared with experimental data to confirm the assignment of each species.

Data Summary: Interpreting the Evidence

The power of this approach lies in correlating the data from all three methods. A summary table should be constructed to consolidate the findings.

Parameter 7-Hydroxy Tautomer (Predicted) 7-Oxo Tautomer (Predicted) Experimental Observation
UV-Vis λmax Shorter wavelength (e.g., 280-320 nm)Longer wavelength (e.g., 340-400 nm)Record observed λmax in different solvents
13C Shift (C7) ~155 ppm>170 ppmRecord observed chemical shift
1H Shift (H6) Aromatic (~7.0-7.5 ppm)Olefinic (~6.0-6.5 ppm)Record observed chemical shift
Calculated ΔG Value from DFTValue from DFTN/A

Implications in Drug Discovery and Beyond

The tautomeric state of a 7-hydroxy-4-azaindole derivative is not a minor detail; it is a critical determinant of its function.

  • Pharmacodynamics: The two tautomers present different hydrogen bond donor/acceptor patterns to a protein's active site. The hydroxy form has a donor (OH) and an acceptor (N4), while the oxo form has a donor (N1-H) and an acceptor (C=O). Only the tautomer with the correct pattern will bind effectively, making tautomeric control essential for potency.

  • Pharmacokinetics: Tautomerism affects key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile[12]. The more polar oxo tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar hydroxy form.

  • Fluorescent Probes: The parent 7-azaindole is a well-known fluorescent probe whose emission is highly sensitive to its environment[3]. The 7-hydroxy derivative likely shares this property, and its tautomeric equilibrium could be exploited to create ratiometric fluorescent sensors that respond to changes in solvent polarity or pH.

By applying the integrated experimental and computational workflow described in this guide, researchers can demystify the tautomeric behavior of 7-hydroxy-4-azaindole systems, enabling the rational design of more effective therapeutics and novel molecular tools.

References

  • Chou, P.-T., Chen, Y.-C., Yu, W.-S., & Wei, C.-Y. (2002). Solvent Effects in the Excited-State Tautomerization of 7-Azaindole: A Theoretical Study. The Journal of Physical Chemistry B, 106(45), 11696-11703.
  • Chou, P.-T., Chen, Y.-C., Yu, W.-S., & Wei, C.-Y. (2002). Solvent Effects in the Excited-State Tautomerization of 7-Azaindole: A Theoretical Study. ACS Publications. [Link]

  • Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-18. [Link]

  • Yamazaki, S., & Taketsugu, T. (2013). Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. The Journal of Physical Chemistry B, 117(32), 9467-9477. [Link]

  • Gai, F., & Petrich, J. W. (1993). Solvation of 7-Azaindole in Alcohols and Water: Evidence for Concerted, Excited-State, Double-Proton Transfer in. Journal of the American Chemical Society, 115(22), 10162-10168. [Link]

  • Fuke, K., Yoshiuchi, H., & Kaya, K. (1984). Electronic spectra and tautomerism of hydrogen-bonded complexes of 7-azaindole in a supersonic jet. The Journal of Physical Chemistry, 88(24), 5840-5844. [Link]

  • Folmer, D. E., Wisniewski, E. S., & Castleman, A. W. (1999). Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. Proceedings of the National Academy of Sciences, 96(22), 12980-12985. [Link]

  • Chen, Y., Rich, R. L., Gai, F., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]

  • Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Iowa State University Digital Repository. [Link]

  • Douhal, A., et al. (2002). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. ResearchGate. [Link]

  • Stoyanov, S., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 18, 1362-1374. [Link]

  • Various Authors. (2020). Azaindole Therapeutic Agents. PMC - NIH. [Link]

  • Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited State Tautomerization of Azaindole. Organic & Biomolecular Chemistry, 3(20), 3701-3706. [Link]

  • Various Authors. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Various Authors. (2017). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry, 96(21), 8430-8441. [Link]

  • Subota, A., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

  • Various Authors. (2024). Impact of pH on Tautomerization in Alkaloids. Patsnap Eureka. [Link]

  • Stoyanov, S., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. [Link]

  • Abboud, J.-L. M., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Singh, V., et al. (2023). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Kasha, M., et al. (2000). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate. [Link]

  • Various Authors. (2024). Computational Study of (E)-4-hydroxy-3-(phenylamino)pent-3-en-2-one as A Novel Organic Corrosion Inhibitors. OBAT. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Various Authors. (2021). Effect on tautomer with changes in pH. At pH of 9, the expected... ResearchGate. [Link]

Sources

CAS number and identifiers for 3-Amino-6-bromo-7-hydroxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-6-bromo-7-hydroxy-4-azaindole (CAS 1260381-63-2), a privileged scaffold in medicinal chemistry utilized primarily for kinase inhibitor development.

Advanced Scaffold for Kinase Inhibitor Discovery

Part 1: Chemical Identity & Informatics

This compound represents a highly functionalized 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core. Its specific substitution pattern—combining a halogen handle (6-Br), a hydrogen-bond donor/acceptor motif (7-OH), and an amine handle (3-NH2)—makes it a versatile building block for Fragment-Based Drug Discovery (FBDD).

Identifier Value
CAS Number 1260381-63-2
IUPAC Name 3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Common Name 3-Amino-6-bromo-7-hydroxy-4-azaindole
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
SMILES (Aromatic) Nc1c[nH]c2c1c(O)c(Br)cn2
SMILES (Keto) Nc1c[nH]c2c1c(=O)c(Br)c[nH]2
InChIKey HVDXSLDQHPRGCG-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
pKa (Calc) ~8.5 (OH/NH), ~4.0 (Pyridine N)
Part 2: Structural Analysis & Tautomerism

Expert Insight: The nomenclature "7-hydroxy-4-azaindole" is chemically ambiguous. In solution and the solid state, this compound predominantly exists as the pyridone tautomer (1,4-dihydro-7-one). This distinction is critical for modeling binding interactions, as the "hydroxy" proton is actually located on the ring nitrogen (N4), changing the hydrogen bond donor/acceptor profile.

Tautomeric Equilibrium
  • Hydroxy Form (Minor): Aromatic pyridine ring; O-H is the donor.

  • Pyridone Form (Major): Non-aromatic amide-like linkage; N-H is the donor, C=O is the acceptor.

Implication for Drug Design: When docking this scaffold into a kinase hinge region, the pyridone form provides a complementary D-A-D (Donor-Acceptor-Donor) motif that mimics the adenine ring of ATP more effectively than the hydroxy form.

Part 3: Synthesis & Production Protocol

Core Directive: Since 3-amino-azaindoles are oxidation-sensitive, they are often generated in situ or stored as stable salts (e.g., HCl). The following protocol outlines the industrial standard route via C3-Nitration followed by Reduction , starting from the stable 6-bromo-7-hydroxy-4-azaindole precursor.

Reaction Workflow Diagram

Synthesis Start 6-Bromo-7-hydroxy- 4-azaindole (Precursor) Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter 3-Nitro-6-bromo- 7-hydroxy-4-azaindole Step1->Inter Step2 Reduction (SnCl2 / HCl or H2/Pd) Inter->Step2 Nitro Red. Final 3-Amino-6-bromo- 7-hydroxy-4-azaindole Step2->Final

Figure 1: Synthetic pathway for CAS 1260381-63-2 via electrophilic aromatic substitution.

Detailed Methodology

Step 1: Nitration at C3

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Procedure: Dissolve 6-bromo-7-hydroxy-4-azaindole in concentrated

    
     at -10°C. Add fuming 
    
    
    
    dropwise, maintaining temperature below 0°C to prevent over-nitration or ring oxidation.
  • Mechanism: The electron-rich pyrrole ring directs the electrophile (

    
    ) to the C3 position. The electron-withdrawing bromine at C6 and the pyridone nature deactivate the pyridine ring, ensuring regioselectivity.
    
  • Workup: Pour onto crushed ice. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water.

Step 2: Reduction to Amine

  • Reagents: Tin(II) Chloride (

    
    ) in concentrated HCl, or catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Note: Catalytic hydrogenation may risk de-bromination (hydrodehalogenation). Tin(II) chloride is preferred for preserving the C-Br bond.

  • Procedure: Suspend the nitro compound in ethanol/HCl. Add

    
     (5 equiv) and reflux for 2 hours.
    
  • Isolation: Neutralize carefully with

    
     (keep cold to avoid polymerization). Extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallize immediately or convert to HCl salt for stability.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

Pharmacophore Mapping (Kinase Hinge Binding)

The 4-azaindole core mimics the purine ring of ATP. The 3-amino group allows for extension into the "sugar pocket" or "gatekeeper" region, while the 6-bromo group serves as a vector for Suzuki couplings to extend into the hydrophobic back pocket.

Pharmacophore N1 Pyrrole NH (Donor) Hinge Kinase Hinge Region (Backbone CO/NH) N1->Hinge H-Bond N4 Pyridine N (Acceptor) C3 3-NH2 Group (Solvent Front) Gate Gatekeeper Residue C3->Gate Steric/Polar Contact C6 6-Br Handle (Hydrophobic Pocket) C6->Gate Synthetic Vector Hinge->N4 H-Bond

Figure 2: Pharmacophore interaction map of the 4-azaindole scaffold with a typical kinase ATP-binding pocket.

Key Design Vectors:

  • C6-Position (Bromine): Ideal for Suzuki-Miyaura coupling . Introducing aryl groups here allows the molecule to reach the "selectivity pocket" (e.g., targeting the DFG motif).

  • C3-Position (Amine): Can be acylated or alkylated to interact with solvent-exposed residues, improving solubility and ADME properties.

Part 5: Handling & Stability
  • Oxidation Sensitivity: The 3-amino-4-azaindole system is electron-rich and prone to oxidative dimerization (forming azo-linkages or "azaindole dyes") upon exposure to air and light.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Formulation: For biological assays, dissolve in DMSO just prior to use. Avoid freeze-thaw cycles of the stock solution.

References
  • PubChem Compound Summary. (2025). 3-Amino-6-bromo-7-hydroxy-4-azaindole (CID 74891981).[2][3] National Library of Medicine. [Link]

  • Namiki Shoji Co., Ltd. (2019). Building Blocks Catalog: SL-06238.[Link]

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[4][5] Pharmaceuticals, 9(4),[3] 66. [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Chemical Society Reviews. [Link]

Sources

Applications & Drug Design

Designing ATP-Competitive Kinase Inhibitors Using 4-Azaindole Cores: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Azaindole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases.[1][2] Their primary function involves catalyzing the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate protein, a process that is frequently dysregulated in disease states. Consequently, the development of small molecule inhibitors that compete with ATP for binding to the kinase active site has become a cornerstone of modern drug discovery.

Among the myriad of heterocyclic scaffolds employed in this endeavor, the 4-azaindole core has garnered significant attention as a "privileged" structure.[1][2] This bicyclic heteroaromatic system, a bioisostere of the endogenous purine core of ATP, offers several distinct advantages over traditional indole scaffolds. The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities with the kinase hinge region, a critical interaction for potent inhibition.[2] Furthermore, the 4-azaindole moiety often imparts improved physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which are crucial for favorable pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the design principles, synthetic strategies, and characterization protocols for developing novel ATP-competitive kinase inhibitors based on the 4-azaindole scaffold.

Rational Design and Structure-Activity Relationship (SAR) of 4-Azaindole Inhibitors

The design of potent and selective 4-azaindole-based kinase inhibitors is a multifaceted process guided by an iterative cycle of design, synthesis, and biological evaluation. Understanding the structure-activity relationship (SAR) is paramount to optimizing the inhibitor's properties.

Key Interaction Points and SAR Insights

X-ray crystallography studies of 4-azaindole inhibitors bound to various kinases have revealed a conserved binding mode.[4][5] The 4-azaindole core typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • N1-H of the Pyrrole Ring: This proton donor is crucial for forming a hydrogen bond with the backbone carbonyl of a hinge residue.

  • N4 of the Pyridine Ring: This nitrogen atom can act as a hydrogen bond acceptor, further anchoring the inhibitor in the ATP binding pocket.

Functionalization at different positions of the 4-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties:

  • C3-Position: Substitution at this position often projects into a hydrophobic pocket of the active site. Bulky aromatic or heteroaromatic groups can enhance potency and selectivity.

  • C5-Position: This position is frequently solvent-exposed, providing an opportunity to introduce solubilizing groups or vectors to target specific sub-pockets.

  • N1-Position: Alkylation or arylation at the pyrrole nitrogen can modulate the compound's physical properties and, in some cases, lead to interactions with additional residues in the active site.

A systematic exploration of these substitution patterns is essential for developing a robust SAR and identifying lead candidates with desirable drug-like properties.[3]

Synthetic Strategies for 4-Azaindole Scaffolds

Several synthetic routes have been developed for the construction and functionalization of the 4-azaindole core. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis: The Fischer Indole Synthesis

A classic and versatile method for constructing the 4-azaindole nucleus is the Fischer indole synthesis.[6] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the 4-azaindole ring system. The presence of an electron-donating group on the pyridine ring of the hydrazine is often beneficial for the reaction's efficiency.[6]

Functionalization Strategies

Once the 4-azaindole core is synthesized, further functionalization can be achieved through various modern synthetic methodologies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at various positions of the 4-azaindole ring, particularly at halogenated precursors.[8][9]

  • C-H Functionalization: Direct C-H activation and functionalization have emerged as an efficient and atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.[10]

The following diagram illustrates a general workflow for the synthesis and functionalization of 4-azaindole derivatives.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization Start Pyridylhydrazine + Carbonyl Compound Fischer Fischer Indole Synthesis Start->Fischer Core 4-Azaindole Core Fischer->Core Halogenation Halogenation (e.g., NBS, NIS) Core->Halogenation CH_Func Direct C-H Functionalization Core->CH_Func Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Halogenation->Coupling Final Functionalized 4-Azaindole Inhibitor Coupling->Final CH_Func->Final G Start Dispense Compound AddKinase Add Kinase Solution Start->AddKinase AddSubstrate Add Substrate/ATP Solution (Initiate Reaction) AddKinase->AddSubstrate Incubate1 Incubate (Kinase Reaction) AddSubstrate->Incubate1 AddDetection Add TR-FRET Detection Reagents Incubate1->AddDetection Incubate2 Incubate (Signal Development) AddDetection->Incubate2 Read Read Plate (TR-FRET Reader) Incubate2->Read Analyze Analyze Data (IC50 determination) Read->Analyze

Sources

Illuminating Molecular Dialogues: A Guide to the Hydrogen Bonding Interactions of 7-Hydroxy-4-Azaindole in Protein Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition that underpins drug efficacy, the hydrogen bond stands as a pivotal choreographer, dictating the specificity and affinity of a ligand for its protein target. Among the vast armamentarium of molecular scaffolds employed in modern drug discovery, the 7-azaindole core has emerged as a privileged structure, particularly in the realm of kinase inhibitors.[1][2] The strategic introduction of a hydroxyl group to this scaffold, creating 7-hydroxy-4-azaindole, bestows upon it a nuanced hydrogen bonding capability, transforming it into a highly versatile and potent pharmacophore. This application note serves as an in-depth technical guide to understanding and characterizing the hydrogen bonding interactions of 7-hydroxy-4-azaindole within protein active sites.

The Strategic Advantage of the Hydroxyl Group: A Dual-Faced Donor and Acceptor

The 7-azaindole moiety itself is a potent hydrogen bonding motif, with the pyrrolic N-H serving as a hydrogen bond donor and the pyridinic N7 atom acting as an acceptor.[3] This bidentate interaction is a cornerstone of its success in mimicking the adenine hinge-binding motif of ATP in kinases.[2][4] The addition of a hydroxyl group introduces a new dimension to this interaction profile.

The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom).[5][6] This duality allows 7-hydroxy-4-azaindole to engage in a more extensive and intricate network of hydrogen bonds within a protein's active site, often leading to enhanced binding affinity and selectivity.[5][7]

A crystallographic study of 5-hydroxy-7-azaindole revealed its capacity to form a three-dimensional network stabilized by both N-H···O and O-H···N interactions.[5][7] This inherent ability to form diverse and strong hydrogen bonds is a key attribute that medicinal chemists seek to exploit in rational drug design.

Visualizing the Interaction: Hydrogen Bonding Potential of 7-Hydroxy-4-Azaindole

To conceptualize the hydrogen bonding capabilities of 7-hydroxy-4-azaindole, consider the following representation of its potential interactions with amino acid residues in a protein active site.

H_Bonding_Interactions cluster_ligand 7-Hydroxy-4-Azaindole cluster_protein Protein Active Site Residues Ligand 7-Hydroxy-4-Azaindole N1H N1-H (Donor) Acceptor_Residue Acceptor (e.g., C=O of backbone) N1H->Acceptor_Residue H-bond N4 N4 (Acceptor) O7H 7-OH (Donor/Acceptor) O7H->Acceptor_Residue H-bond (as donor) Dual_Residue Donor/Acceptor (e.g., Ser, Thr, Tyr) O7H->Dual_Residue H-bond Donor_Residue Donor (e.g., N-H of backbone) Donor_Residue->N4 H-bond Donor_Residue->O7H H-bond (as acceptor)

Caption: Potential hydrogen bonding interactions of 7-hydroxy-4-azaindole.

Protocols for Characterizing Hydrogen Bonding Interactions

A multi-faceted approach combining structural biology, biophysical techniques, and computational modeling is essential for a comprehensive understanding of the hydrogen bonding interactions of 7-hydroxy-4-azaindole.

Protocol 1: X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides unparalleled atomic-level detail of the protein-ligand complex, directly visualizing hydrogen bonds.[8][9]

Workflow for Protein-Ligand Co-crystallization:

XRay_Workflow A Protein Expression & Purification C Complex Formation (Incubate Protein + Ligand) A->C B Ligand (7-Hydroxy-4-Azaindole) Preparation (High Purity) B->C D Crystallization Screening (Vapor Diffusion) C->D E Crystal Optimization D->E F X-ray Data Collection (Synchrotron) E->F G Structure Solution & Refinement F->G H Analysis of H-bonding Interactions G->H

Caption: Workflow for X-ray crystallography of a protein-ligand complex.

Step-by-Step Co-crystallization Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Synthesize or procure high-purity 7-hydroxy-4-azaindole.[10][11] Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

  • Complex Formation:

    • Mix the purified protein with a 5-10 fold molar excess of 7-hydroxy-4-azaindole.[12]

    • Incubate the mixture on ice for at least 1 hour to facilitate complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[8]

    • Screen a wide range of commercially available or in-house crystallization screens.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data, preferably at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known structure of the apo-protein.

    • Refine the model and build the 7-hydroxy-4-azaindole ligand into the electron density map.

    • Analyze the final structure to identify and measure hydrogen bond distances and angles between the ligand and protein residues.

Protocol 2: NMR Spectroscopy for Solution-State Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface and affinity.[13][14]

NMR Titration Protocol:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.

    • Prepare a concentrated stock solution of 7-hydroxy-4-azaindole in the same buffer (or with a minimal amount of co-solvent like d6-DMSO).

  • Data Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by adding increasing molar equivalents of the 7-hydroxy-4-azaindole stock solution to the protein sample.[1]

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the series of HSQC spectra and monitor chemical shift perturbations (CSPs) of the protein's backbone amide signals.

    • Residues exhibiting significant CSPs are likely at or near the binding site.

    • The magnitude of the CSPs can be plotted against the ligand concentration to determine the dissociation constant (Kd), providing a measure of binding affinity.[15]

Table 1: Interpreting NMR Titration Data

Exchange RegimeObservation in HSQC SpectraInformation Gained
Fast Exchange Single peak shifts progressively with increasing ligand concentration.Binding affinity (Kd), identification of binding site residues.
Slow Exchange Two distinct peaks (free and bound) are observed, with the bound peak increasing in intensity and the free peak decreasing.Stoichiometry of binding, identification of binding site residues.
Intermediate Exchange Significant line broadening of peaks.Qualitative evidence of binding, estimation of exchange rates.
Protocol 3: Computational Modeling for Predictive Insights

Molecular docking and molecular dynamics (MD) simulations can predict the binding mode of 7-hydroxy-4-azaindole and provide insights into the energetics of hydrogen bonding.[16][17]

Molecular Docking Protocol:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.

    • Generate a low-energy 3D conformation of 7-hydroxy-4-azaindole.

  • Docking Simulation:

    • Define the binding site on the protein based on experimental data or known active sites.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of 7-hydroxy-4-azaindole within the defined binding site.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the top-ranked poses to identify potential hydrogen bonding interactions between the ligand and the protein. Pay close attention to the interactions involving the N1-H, N4, and the 7-hydroxyl group.

Case Study: Hydrogen Bonding of a Hydroxylated 7-Azaindole in a Kinase Active Site

An illustrative example can be found in the crystal structure of a kinase in complex with a 7-azaindole derivative containing a hydroxyl group (PDB ID: 5HO7).[7] Analysis of this structure reveals the critical role of the hydroxyl group in anchoring the inhibitor within the active site. The hydroxyl group can participate in a hydrogen bond with a backbone carbonyl of a key residue in the hinge region, supplementing the canonical hydrogen bonds formed by the azaindole core. This additional interaction can significantly contribute to the overall binding affinity and selectivity of the inhibitor.

Conclusion

The incorporation of a hydroxyl group onto the 7-azaindole scaffold provides a powerful strategy for enhancing protein-ligand interactions through the formation of additional and specific hydrogen bonds. A comprehensive approach utilizing X-ray crystallography, NMR spectroscopy, and computational modeling is crucial for elucidating the precise nature of these interactions. The protocols and insights provided in this application note offer a robust framework for researchers in drug discovery to effectively characterize and leverage the unique hydrogen bonding capabilities of 7-hydroxy-4-azaindole in the design of novel and potent therapeutics.

References

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  • Pellecchia, M., et al. (2008). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Nature Reviews Drug Discovery, 7(9), 738–748. [Link]

  • Wucherer-Plietker, M., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. RCSB PDB. [Link]

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  • Reddy, T. S., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

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  • Singh, V., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

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  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

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  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

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  • Al-Tel, T. H., et al. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 26(16), 4930. [Link]

  • Tamanna, N., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. [Link]

  • Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(17), 3253–3263. [Link]

  • Procter, D. J., et al. (2023). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72–79. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... Retrieved from [Link]

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  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]

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  • ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Retrieved from [Link]

  • Catalan, J., et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Physical Chemistry A, 109(28), 6262–6272. [Link]

  • ResearchGate. (n.d.). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen bonding effect between active site and protein environment on catalysis performance in H2-producing [NiFe] hydrogenases. Retrieved from [Link]

  • Wobst, H. J., et al. (2016). Modifications of the 7-Hydroxyl Group of the Transthyretin Ligand Luteolin Provide Mechanistic Insights into Its Binding Properties and High Plasma Specificity. ACS Chemical Biology, 11(5), 1333–1340. [Link]

  • Blundell, T. L., & Patel, S. (2004). Protein X-ray Crystallography and Drug Discovery. Perspectives in Biology and Medicine, 47(2), 245–259. [Link]

  • Ebrahim, A., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1099684. [Link]

  • ResearchGate. (n.d.). Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(6), 469–481. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterobicyclic Libraries Using 3-Amino-4-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Amino-4-Azaindole in Medicinal Chemistry

Heterobicyclic scaffolds are foundational elements in the vast majority of natural products and approved drugs, underscoring their significance in medicinal chemistry.[1] The quest for novel therapeutic agents frequently involves the creation of diverse molecular libraries to explore new chemical space and identify potent, selective modulators of biological targets.[1] Among the myriad of building blocks available to synthetic chemists, 3-amino-4-azaindole (1H-pyrrolo[3,2-b]pyridin-3-amine) has emerged as a "privileged structure."[2][3] Its utility stems from several key features:

  • Bioisosterism: 4-azaindole is a bioisostere of indole and purine, allowing it to mimic these crucial biological recognition elements.[2][3] This mimicry can lead to enhanced binding affinity for targets such as protein kinases.[2][3]

  • Modulation of Physicochemical Properties: The introduction of a nitrogen atom into the indole ring system can favorably alter key drug-like properties, including solubility, lipophilicity (logP), and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4]

  • Versatile Synthetic Handle: The 3-amino group provides a reactive site for a wide array of chemical transformations, enabling the construction of diverse and complex heterobicyclic systems.

This guide provides a comprehensive overview of the synthesis of heterobicyclic libraries utilizing 3-amino-4-azaindole intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and troubleshooting.

General Considerations for Synthesis

The successful synthesis of heterobicyclic libraries from 3-amino-4-azaindole hinges on several critical factors that must be carefully controlled to ensure reproducibility and high yields.

  • Starting Material Quality: The purity of the 3-amino-4-azaindole starting material is paramount. Impurities can lead to unwanted side reactions and complicate purification of the final products. It is highly recommended to verify the purity of commercially available 3-amino-4-azaindole by NMR and LC-MS before use. If necessary, recrystallization or column chromatography should be performed.

  • Solvent Selection: The choice of solvent is crucial and can significantly impact reaction rates and outcomes. For many of the reactions described herein, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are suitable.[5] It is essential to use anhydrous solvents, as the presence of water can hydrolyze intermediates and quench reagents.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions.[6][7] Staining with appropriate reagents (e.g., UV light, potassium permanganate, or ceric ammonium molybdate) will help visualize the consumption of starting materials and the formation of products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere of nitrogen or argon is often necessary to prevent degradation and ensure optimal yields.

Synthesis of 3-Amino-4-Azaindole Intermediate

While 3-amino-4-azaindole is commercially available, understanding its synthesis provides valuable context. A common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a scalable synthesis of a related 6-azaindole system has been reported via an electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines.[8][9][10][11] While the direct synthesis of 3-amino-4-azaindole can be complex, various synthetic routes to the broader azaindole scaffold have been developed, including the Bartoli and Batcho-Leimgruber reactions.[2]

Key Synthetic Strategies for Heterobicyclic Library Generation

The true power of 3-amino-4-azaindole lies in its ability to serve as a versatile precursor for a variety of powerful synthetic transformations, particularly multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more starting materials in a single pot to generate complex products, thereby reducing the number of synthetic steps and purification procedures.[1][12][13][14][15]

The Pictet-Spengler Reaction: Accessing β-Carboline Scaffolds

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of β-carbolines, a structural motif found in numerous biologically active alkaloids.[16][17][18][19][20][21] The reaction involves the condensation of a tryptamine equivalent (in this case, 3-amino-4-azaindole can be considered a vinylogous tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[19][21]

Causality: The reaction is driven by the formation of an electrophilic iminium ion intermediate, which is then attacked by the electron-rich pyrrole ring of the azaindole.[19][21] The choice of acid catalyst is critical; Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid are commonly employed.[19][22]

Workflow Diagram:

pictet_spengler cluster_reactants Reactants cluster_process Reaction cluster_product Product amino_azaindole 3-Amino-4-azaindole condensation Condensation (Imine Formation) amino_azaindole->condensation aldehyde Aldehyde/Ketone aldehyde->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization Iminium Ion beta_carboline β-Carboline Derivative cyclization->beta_carboline

Caption: Pictet-Spengler Reaction Workflow.

Detailed Protocol: Synthesis of a 1-Substituted-β-carboline Library

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-amino-4-azaindole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Aldehyde Addition: Add a diverse library of aldehydes (1.1 eq each) to individual reaction vessels.

  • Acid Catalyst: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to each reaction mixture at 0 °C.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., 9:1 DCM/MeOH).

  • Workup: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/MeOH).[7]

  • Characterization: Characterize the purified β-carboline derivatives by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Data Presentation:

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-β-carboline85
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-β-carboline82
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-β-carboline90
4Cyclohexanecarboxaldehyde1-Cyclohexyl-β-carboline75
The Ugi Multicomponent Reaction: Generating Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][23][24][25] By employing 3-amino-4-azaindole as the amine component, a diverse library of peptidomimetic heterocycles can be readily accessed.

Causality: The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement) yields the final stable product.[5]

Workflow Diagram:

ugi_reaction cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product amino_azaindole 3-Amino-4-azaindole imine_formation Imine Formation amino_azaindole->imine_formation aldehyde Aldehyde aldehyde->imine_formation carboxylic_acid Carboxylic Acid nitrilium_formation Nitrilium Ion Formation carboxylic_acid->nitrilium_formation isocyanide Isocyanide isocyanide->nitrilium_formation imine_formation->nitrilium_formation mumm_rearrangement Mumm Rearrangement nitrilium_formation->mumm_rearrangement peptidomimetic Peptidomimetic Scaffold mumm_rearrangement->peptidomimetic

Caption: Ugi Four-Component Reaction Workflow.

Detailed Protocol: Synthesis of an α-Acylamino Amide Library

  • Reaction Setup: To a vial containing a magnetic stir bar, add 3-amino-4-azaindole (1.0 eq), an aldehyde (1.0 eq), and a carboxylic acid (1.0 eq) in methanol (MeOH, 0.5 M).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Isocyanide Addition: Add an isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by preparative HPLC or flash column chromatography to afford the desired Ugi product.

  • Characterization: Confirm the structure of the purified products using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation:

EntryAldehydeCarboxylic AcidIsocyanideProductYield (%)
1IsobutyraldehydeAcetic Acidtert-Butyl isocyanideProduct 178
2BenzaldehydeBenzoic AcidCyclohexyl isocyanideProduct 285
3FormaldehydePropionic AcidBenzyl isocyanideProduct 372
Post-Ugi Cyclization: Expanding Structural Diversity

A powerful extension of the Ugi reaction involves the use of bifunctional starting materials that can undergo a subsequent intramolecular cyclization.[1] For example, using a carboxylic acid component that also contains a nucleophile can lead to the formation of new heterocyclic rings after the initial Ugi reaction. An "interrupted" Ugi reaction, where the carboxylic acid is replaced by a strong Brønsted or Lewis acid, can also lead to cyclization onto the azaindole ring system.[26]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or No Product Formation - Inactive reagents- Presence of water- Incorrect stoichiometry- Insufficient reaction time or temperature- Use fresh, high-purity reagents.- Use anhydrous solvents and an inert atmosphere.- Carefully measure all reagents.- Monitor the reaction by TLC/LC-MS and adjust conditions as needed.
Multiple Side Products - Competing side reactions- Impure starting materials- Reaction conditions too harsh- Purify starting materials.- Optimize reaction temperature and time.- Consider a different catalyst or solvent system.
Difficult Purification - Products with similar polarity- Streaking on TLC plate- Use a different eluent system for column chromatography.- Consider preparative HPLC for challenging separations.- Ensure the crude product is fully dissolved before loading onto the column.

Conclusion

3-Amino-4-azaindole is a highly valuable and versatile building block for the synthesis of diverse heterobicyclic libraries. Its unique electronic and structural properties make it an ideal starting point for powerful synthetic transformations, particularly multicomponent reactions like the Pictet-Spengler and Ugi reactions. The ability to rapidly generate complex, drug-like scaffolds from simple, readily available starting materials is a significant advantage in modern drug discovery.[1][13] By carefully controlling experimental conditions and employing the robust protocols outlined in this guide, researchers can efficiently explore new chemical space and accelerate the identification of novel therapeutic agents.

References

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  • Synthesis of β-carboline deriv
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (2023).
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (2022). LJMU Research Online.
  • Ugi reaction. (n.d.). Wikipedia.
  • An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. (2008). Tetrahedron Letters.
  • Multicomponent synthesis of heterocyclic compounds. (2020).
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). Accounts of Chemical Research.
  • The Pictet-Spengler Reaction. (2015). Organic Reactions.
  • Exploring Enantioselective Pictet–Spengler Reactions. (2020). Organic Reactions.
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2013). Organic Letters.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). RSC Medicinal Chemistry.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules.
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. (2017). IOSR Journal of Pharmacy and Biological Sciences.
  • Azaindole Therapeutic Agents. (2021). Current Medicinal Chemistry.
  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). Organic Chemistry Frontiers.
  • Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2022). ACS Omega.
  • The Ugi three-component reaction and its variants. (2021). Organic Chemistry Frontiers.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). Current Organic Chemistry.
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2018). ACS Medicinal Chemistry Letters.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv.
  • A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. (2015). Organic & Biomolecular Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Purification of Polar 7-Hydroxy-4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 7-Hydroxy-4-Azaindole (1H-pyrrolo[3,2-b]pyridin-7-ol) & Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

System Overview & Chemical Behavior[2][3][4]

The "Enemy": Physicochemical Profile Purifying 7-hydroxy-4-azaindole derivatives is notoriously difficult due to their amphoteric nature and tautomeric volatility .[1] Unlike standard indoles, this scaffold contains:

  • A Basic Center: The pyridine nitrogen at position 4 (H-bond acceptor).[1]

  • An Acidic/Phenolic Center: The hydroxyl group at position 7 (H-bond donor).

  • The Pyrrole NH: A weak H-bond donor.

The Tautomer Trap: In solution, these molecules often exist in equilibrium between the hydroxy-azaindole form and the azaindolinone (lactam-like) tautomer.[1] This duality creates "streaking" (peak tailing) on silica gel because the molecule interacts strongly with acidic silanols via the basic nitrogen while simultaneously hydrogen-bonding via the hydroxyl/carbonyl groups.[1]

Visualizing the Problem (DOT Diagram)

The following diagram illustrates the conflicting interactions that cause purification failure on standard silica.

AzaindoleInteraction Silica Silica Surface (Acidic Silanols Si-OH) Molecule 7-Hydroxy-4-Azaindole Silica->Molecule Silanol O binds to Hydroxyl H (Pos 7) Tailing Result: Severe Tailing & Irreversible Adsorption Silica->Tailing Molecule->Silica Pyridine N (Pos 4) accepts H from Silanol Molecule->Tailing

Caption: Mechanism of retention failure. The dual H-bond donor/acceptor motifs create a "velcro" effect on acidic stationary phases.

Troubleshooting Guides (Ticket-Based Format)

Ticket #101: "My compound streaks from baseline to solvent front on Silica."

Diagnosis: Uncapped silanols on the silica are protonating the N-4 pyridine nitrogen, turning your column into an unintended cation-exchange resin.[1]

Resolution Protocol: The "Ammonia Shift" Do not rely on standard EtOAc/Hexane. You must deactivate the silica.

Step-by-Step:

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading (optional but recommended for sensitive separations).

  • Mobile Phase Selection: Switch to a DCM/MeOH system with an ammonium modifier.

    • Base System: Dichloromethane (DCM) : Methanol (MeOH).[1]

    • Modifier: 1% Ammonium Hydroxide (NH₄OH, 28-30% aq) or 1% 7N Ammonia in MeOH.[1]

    • Why NH₄OH over TEA? TEA is difficult to remove (high boiling point) and forms salts with the 7-hydroxyl group. Ammonia is volatile and easier to strip.

  • Gradient:

    • Start: 100% DCM.

    • End: 90:9:1 (DCM : MeOH : NH₄OH).[1]

Data Table: Mobile Phase Compatibility

Solvent SystemSuitabilityNotes
Hexane / EtOAcPoor Compound likely insoluble or streaks.[1]
DCM / MeOH (No modifier)Moderate Tailing will occur; yield loss likely.[1]
DCM / MeOH / NH₄OHExcellent Sharpens peaks; suppresses ionization of N-4.
Acetone / HexaneGood Surprisingly effective for 7-hydroxy derivatives; less streaking than EtOAc.
Ticket #102: "Compound precipitates on the Reverse Phase (C18) column."

Diagnosis: 7-hydroxy-4-azaindoles have a "solubility valley" at neutral pH. They are often soluble in highly acidic (protonated) or highly basic (deprotonated) media but crash out when neutral (zwitterionic point).[1]

Resolution Protocol: pH-Controlled Prep-HPLC You must choose a pH that keeps the molecule ionized (soluble) or fully neutral but in a high-organic matrix.[1]

Decision Matrix:

  • Option A: High pH (Recommended for Basic Heterocycles) [1]

    • Buffer: 10 mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

    • Mechanism:[1][2][3][4] Deprotonates the phenol (7-OH) and keeps the pyridine (4-N) neutral.[1] The molecule becomes anionic but remains soluble in water/organic mixes.

    • Column: Ensure your C18 column is "Hybrid" or "pH stable" (e.g., Waters XBridge, Phenomenex Gemini).[1] Standard silica C18 dissolves at pH > 8.

  • Option B: Low pH (If High pH fails) [1]

    • Buffer: 0.1% Formic Acid or TFA.[4]

    • Mechanism:[1][2][3][4] Protonates the 4-N.

    • Risk:[1] The 7-OH is electron-donating, making the 4-N quite basic.[1] However, TFA salts of azaindoles can be hygroscopic and difficult to handle as solids.[1]

Ticket #103: "I cannot extract the product from the aqueous reaction mixture."

Diagnosis: Due to high polarity (LogP < 1), the compound partitions into the water phase during standard DCM/Water extractions.[1]

Resolution Protocol: The "Salt-Out" & Trituration Avoid liquid-liquid extraction (LLE) if possible.[1]

Workflow:

  • Evaporation: Rotovap the reaction mixture to dryness directly (if solvent is DMF/DMSO, use a lyophilizer or high-vac genevac).

  • Trituration: Add water to the crude residue and sonicate.

    • If the pH is neutral, the 7-hydroxy-4-azaindole often precipitates as a solid while inorganic salts remain dissolved.[1]

    • Filter the solid.[5][6]

  • Organic Wash: Wash the filter cake with Et₂O or cold EtOAc (the product is likely poorly soluble in these, removing non-polar impurities).

Advanced Purification Workflow (Decision Tree)

Use this logic flow to select the optimal method based on crude solubility and scale.

PurificationLogic cluster_tips Quick Tips Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM or EtOAc Start->SolubilityCheck Soluble Soluble (>50 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Oiling Out SolubilityCheck->Insoluble No Flash Flash Chromatography (Amino-Silica or DCM/MeOH/NH3) Soluble->Flash RP_Check Check Solubility in Water/MeCN Insoluble->RP_Check Prep_HPLC Prep-HPLC (C18) High pH (NH4HCO3) RP_Check->Prep_HPLC Soluble HILIC HILIC Chromatography (Silica or Amide phase) RP_Check->HILIC Insoluble in RP solvents (Very Polar) Tip1 If Flash fails -> Try HILIC

Caption: Decision matrix for selecting purification modality based on solubility profile.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is often preferred for 7-hydroxy derivatives.

  • Solvent A: Ethanol (hot).[1] These derivatives often crystallize upon cooling.

  • Solvent B: Acetonitrile/Water mixtures.[6][7] Dissolve hot in MeCN, add water dropwise until cloudy, then cool.

  • Warning: Avoid Acetone if your derivative has a primary amine, as it may form an imine.[1]

Q: Why does my NMR show broad peaks after purification? A: This is likely due to tautomeric exchange or aggregation .

  • Fix: Run the NMR in DMSO-d6 with a drop of D₂O (to exchange labile protons) or use MeOD.[1] If peaks remain broad, the compound might be a salt (e.g., TFA salt).[1] Treat with NaHCO₃ wash to obtain the free base.

Q: Is HILIC a viable option? A: Absolutely. For highly polar 7-hydroxy-4-azaindoles that elute in the void volume of C18 columns, HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.[1]

  • Conditions: Bare Silica or Amide column.

  • Mobile Phase: Acetonitrile (90%) / Water (10%) with 10mM Ammonium Formate.[1]

  • Elution: Gradient from high organic to lower organic (opposite of Reverse Phase).

References

  • Popowycz, F., et al. (2009).[1] Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link[1]

  • Teledyne ISCO. (2022).[1] Purification of Heterocyclic Compounds: Flash Chromatography Guides.Link

  • Waters Corporation. (2023).[1] Strategies for the Separation of Polar Basic Compounds in Reverse Phase LC.Link[1]

  • Adler, M., et al. (2002).[1] Tautomerism and proton transfer in 7-azaindole systems. Journal of Physical Chemistry A. Link[1]

  • Merck (Sigma-Aldrich). (2024). Solvent Properties and Recrystallization Guide for Nitrogen Heterocycles.Link

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Technical Support Center: Optimizing Nucleophilic Substitution on 4-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 4-azaindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution on this important scaffold. The inherent electronic properties of the 4-azaindole nucleus—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—present unique challenges and opportunities in synthesis.

Temperature is one of the most critical parameters to control in these reactions. It directly influences reaction rate, selectivity, and the stability of both reactants and products. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to temperature optimization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on a halo-4-azaindole isn't starting at room temperature or with gentle heating. What is the first step to troubleshoot this?

Answer: This is a common issue, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions on the pyridine ring of the 4-azaindole. The activation energy barrier for the formation of the intermediate Meisenheimer complex can be significant.[1]

Causality: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but this is often not sufficient to drive the reaction at low temperatures without strong activation. Elevated temperatures are required to provide the system with enough energy to overcome this kinetic barrier. For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, temperature is crucial for the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.[2] Reactions run at room temperature often fail to initiate the catalytic cycle.[3]

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure your reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[4]

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. A typical starting point for many SNAr and cross-coupling reactions on this scaffold is 80–100 °C.[3][4]

  • Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each temperature increase.

  • Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the target temperature. Common high-boiling polar aprotic solvents for these reactions include DMF, DMSO, and dioxane.[3][5]

Q2: I've increased the temperature, and now I'm seeing multiple spots on my TLC, including what looks like decomposition. How do I find the optimal temperature window?

Answer: You've encountered the classic challenge of process optimization: finding the "sweet spot" where the rate of product formation significantly outpaces the rates of side reactions and decomposition. Excessively high temperatures can cause degradation of the starting material, product, or catalyst, leading to the formation of tar and other impurities.[4]

Causality: The 4-azaindole core, while relatively stable, can be susceptible to decomposition under harsh conditions (e.g., very high heat, strong acid/base).[4] Furthermore, catalysts used in cross-coupling reactions have optimal operating temperatures, beyond which they may decompose or lose activity. Side reactions, such as dimerization or reaction with the solvent, can also become more prevalent at higher temperatures.[1]

Workflow for Identifying the Optimal Temperature Window:

G cluster_0 Temperature Optimization Workflow A Setup Parallel Reactions (e.g., 60°C, 80°C, 100°C, 120°C) B Monitor Each Reaction (TLC/LC-MS) at Set Time Points (e.g., 1h, 4h, 12h) A->B C Analyze TLC/LC-MS Data B->C D Is Product Formation Observed? C->D  Analysis E Is Decomposition/Side Product Formation Significant? D->E Yes I Reaction Not Viable Under These Conditions. Consider Other Variables (Catalyst, Solvent, Base) D->I No, even at max temp F Optimal Window Identified (Highest conversion, lowest impurity) E->F No H Decrease Temperature Range and Repeat E->H Yes G Increase Temperature Range and Repeat H->A Refine

Caption: Workflow for systematic temperature optimization.

Experimental Protocol: Temperature Screening

  • Setup: In a multi-well reaction block or several parallel flasks, set up identical reactions.

  • Temperature Gradient: Assign a different temperature to each reaction vessel (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Time-Course Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction. Quench and analyze by TLC or LC-MS.

  • Analysis: Compare the consumption of starting material, formation of the desired product, and the emergence of impurity spots across the different temperatures and time points. This will reveal the temperature at which the reaction proceeds cleanly and efficiently.

Q3: How does my choice of nucleophile and solvent affect the optimal reaction temperature?

Answer: The nucleophile and solvent are intrinsically linked to the optimal temperature through their influence on reaction kinetics and mechanism (e.g., SN1 vs. SN2 characteristics, or catalyst turnover).[6][7]

Causality & Key Relationships:

  • Nucleophile Strength: A stronger, more reactive nucleophile can often achieve the desired substitution at a lower temperature compared to a weaker one.[8][9] For example, an anionic nucleophile is generally more reactive than its neutral counterpart.[10]

  • Solvent Polarity:

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These are common for SNAr reactions.[11] They solvate the cation but leave the anion (nucleophile) relatively "naked" and highly reactive, which can sometimes lower the required temperature.[12] However, their high boiling points are often necessary for sluggish reactions.[11]

    • Polar Protic Solvents (Water, Alcohols): These solvents can stabilize charged intermediates, which is favorable for an SN1-type mechanism.[13][14] However, they can also solvate and deactivate the nucleophile through hydrogen bonding, potentially requiring higher temperatures to achieve a sufficient reaction rate.[12][13]

The relationship between these factors can be visualized as follows:

G Temp Optimal Reaction Temperature Rate Reaction Rate Temp->Rate Increases Nuc Nucleophile Reactivity Nuc->Temp Stronger nucleophile may lower required temperature Nuc->Rate Affects Solvent Solvent Choice Solvent->Temp Higher boiling point allows for higher temperature Solvent->Rate Affects (solvation)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-6-bromo-7-hydroxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 4-azaindole scaffold is a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for purines and indoles make it a focal point in drug discovery programs targeting kinases, viral polymerases, and other critical biological targets. The targeted compound, 3-Amino-6-bromo-7-hydroxy-4-azaindole, incorporates key pharmacophoric elements—an amino group for potential hydrogen bonding, a bromine atom for modulating electronic properties and potential halogen bonding, and a hydroxyl group—that make it a molecule of significant interest.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Amino-6-bromo-7-hydroxy-4-azaindole. In the absence of readily available experimental spectra in public databases[1][2], this document leverages established NMR principles and data from structurally related analogs to construct a reliable set of predicted spectral data. Furthermore, we will compare the utility of NMR with alternative analytical techniques, offering a comprehensive workflow for the unambiguous structural elucidation of this and similar novel chemical entities.

The Strategic Importance of Spectroscopic Characterization

The precise and unambiguous determination of a molecule's structure is a non-negotiable prerequisite in drug development. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing rich information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like 3-Amino-6-bromo-7-hydroxy-4-azaindole, with its multiple heteroatoms and potential for tautomerism, a thorough NMR analysis is indispensable.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3-Amino-6-bromo-7-hydroxy-4-azaindole. These predictions are based on the analysis of substituent effects on the 4-azaindole core, data from brominated aromatic compounds, and known chemical shift ranges for amino and hydroxyl groups.[3][4][5] The choice of solvent is critical; DMSO-d₆ is recommended for acquiring the spectrum, as it is known to reduce the rate of proton exchange for labile -OH and -NH₂ protons, resulting in sharper, more readily observable signals.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-6-bromo-7-hydroxy-4-azaindole in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H2~7.0 - 7.2s-The proton at the 2-position of the pyrrole ring in azaindoles typically appears as a singlet in this region.
H5~7.8 - 8.0s-The proton on the pyridine ring, deshielded by the adjacent nitrogen and influenced by the bromine at position 6.
-NH₂~5.0 - 6.0br s-The chemical shift of amino protons can vary significantly with concentration and temperature but is expected in this range in DMSO-d₆. The signal is often broad due to quadrupolar relaxation and exchange.[6]
-OH~9.0 - 10.0br s-Phenolic hydroxyl protons in DMSO-d₆ typically appear as a broad singlet in this downfield region due to hydrogen bonding with the solvent.[7][9]
-NH (pyrrole)~11.0 - 12.0br s-The pyrrole NH proton in azaindoles is typically observed as a broad singlet in the downfield region.[10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-6-bromo-7-hydroxy-4-azaindole in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~120 - 125The C2 of the pyrrole ring, influenced by the adjacent amino group.
C3~140 - 145The C3 carbon bearing the amino group, significantly influenced by the nitrogen's electron-donating effect.
C3a~125 - 130The bridgehead carbon, with a chemical shift typical for such carbons in fused heterocyclic systems.
C5~135 - 140The carbon on the pyridine ring, deshielded by the adjacent nitrogen and bromine.
C6~100 - 105The carbon directly attached to bromine. The "heavy atom effect" of bromine is expected to shift this signal upfield compared to an unsubstituted carbon.[12][13]
C7~150 - 155The carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen atom.[4]
C7a~145 - 150The bridgehead carbon adjacent to the pyridine nitrogen, expected to be in a downfield region.

To aid in the visualization of the molecule and the assignment of the NMR signals, the following diagram illustrates the structure of 3-Amino-6-bromo-7-hydroxy-4-azaindole with the standard numbering system.

Caption: Molecular structure of 3-Amino-6-bromo-7-hydroxy-4-azaindole with atom numbering.

Experimental Protocol for NMR Data Acquisition

For the successful characterization of 3-Amino-6-bromo-7-hydroxy-4-azaindole, the following experimental workflow is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous solvent is crucial to minimize residual water signals that could obscure the hydroxyl proton resonance.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the identity of the -NH₂ and -OH protons, perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in the assignment of carbon signals, it is highly recommended to perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D NMR Experiments for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. While limited in this molecule due to the presence of mostly isolated spin systems, it can confirm the absence of couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is essential for assigning the protonated carbons (C2 and C5).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the most powerful tool for assigning the quaternary carbons by observing correlations from H2, H5, and the NH and OH protons to the surrounding carbon framework.[14]

Comparison with Alternative Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. The following table compares NMR with other common methods for the analysis of 3-Amino-6-bromo-7-hydroxy-4-azaindole.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, chemical environment, stereochemistry).Unparalleled for complete structure elucidation in solution. Non-destructive.Lower sensitivity compared to MS. Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity (sub-picomole). Fast analysis.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (-OH, -NH₂, C=C, C-N).Fast and simple to operate. Good for a quick assessment of functional groups.Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.

A Comprehensive Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a novel molecule like 3-Amino-6-bromo-7-hydroxy-4-azaindole, integrating multiple analytical techniques for a self-validating system.

cluster_workflow Comprehensive Analytical Workflow Sample Sample of 3-Amino-6-bromo-7-hydroxy-4-azaindole MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula IR IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (1D & 2D) Sample->NMR Connectivity & Detailed Structure Xray X-ray Crystallography (optional) Sample->Xray Solid-State Structure Data_Integration Data Integration & Structure Elucidation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: A workflow for the comprehensive characterization of a novel chemical entity.

Conclusion

The structural characterization of novel chemical entities like 3-Amino-6-bromo-7-hydroxy-4-azaindole is a critical activity in the drug discovery and development pipeline. While direct experimental NMR data for this specific molecule is not widely available, a robust predictive analysis based on well-established principles and data from analogous structures provides a strong foundation for its identification. The synergistic use of one- and two-dimensional NMR techniques, complemented by mass spectrometry and IR spectroscopy, forms a powerful and self-validating approach to unambiguous structure elucidation. This guide provides the necessary framework for researchers and scientists to confidently approach the characterization of this and other complex heterocyclic molecules.

References

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  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Available at: [Link]

  • Cambridge Open Engage. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link]

  • MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available at: [Link]

  • ResearchGate. (n.d.). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

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Mass Spectrometry Fragmentation Patterns of Brominated Azaindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for analyzing the mass spectrometry (MS) fragmentation patterns of brominated azaindoles. It is designed for researchers in medicinal chemistry and drug metabolism who utilize these scaffolds for kinase inhibitor development.

Executive Summary

Brominated 7-azaindoles (e.g., 3-bromo, 4-bromo, 5-bromo) are critical intermediates in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs). Their structural similarity poses a significant analytical challenge: isobaric interference . All monobrominated isomers share the same molecular formula (


) and exact mass, rendering simple MS1 analysis insufficient for differentiation.

This guide compares the Electrospray Ionization (ESI) fragmentation behaviors of these isomers. It establishes that while the primary fragmentation pathways (loss of HCN) are conserved, isomer differentiation requires a dual approach combining chromatographic retention (LC) with energy-resolved breakdown curves , rather than relying solely on unique fragment ions.

Fundamental MS Characteristics

Before analyzing fragmentation, the ionization behavior of the core scaffold must be understood.

The Bromine Isotopic Signature

The most distinct feature of brominated azaindoles in MS1 is the isotopic pattern. Unlike chlorinated or fluorinated analogs, bromine possesses two stable isotopes,


 and 

, with nearly identical natural abundance (50.69% vs. 49.31%).
  • Observation: All molecular ions (

    
    ) and bromine-containing fragments appear as 1:1 doublets  separated by 2 Da.
    
  • Diagnostic Value: This signature confirms the presence of bromine and tracks its retention in daughter ions.

Protonation Site (ESI+)

In Electrospray Ionization (positive mode), protonation is regioselective.

  • 7-Azaindole Core: The pyridine nitrogen (N7) is the most basic site (

    
    ), accepting the proton. The pyrrole nitrogen (N1) is non-basic (
    
    
    
    ) due to lone pair delocalization.
  • Implication: The charge is localized on the pyridine ring. Fragmentation is driven by "Charge-Remote" mechanisms or charge migration to the pyrrole ring prior to cleavage.

Comparative Fragmentation Pathways

The fragmentation of azaindoles follows a hierarchy of stability. The pathways below describe the collision-induced dissociation (CID) behavior observed in Q-TOF and Triple Quadrupole instruments.

Pathway A: The Characteristic HCN Loss (Primary)

The dominant fragmentation channel for fused N-heterocycles is the contraction or opening of the pyrrole ring followed by the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Mechanism: Protonation at N7

    
     Charge migration/Ring opening 
    
    
    
    Loss of HCN from the C2-N1 fragment.
  • Result: Formation of a brominated pyridinyl cation radical or similar species.

  • Comparison:

    • 3-Bromo-7-azaindole: Br is on C3.[1] HCN loss involves C2-N1. Br is typically retained.

    • 5-Bromo-7-azaindole: Br is on C5 (pyridine ring). HCN loss involves C2-N1. Br is retained.

    • Observation: Both isomers produce intense isobaric fragments at

      
      .
      
Pathway B: Radical Bromine Loss (Secondary)

At higher collision energies (CE > 30 eV), the C-Br bond undergoes homolytic cleavage.

  • Transition:

    
    .
    
  • Result: A radical cation at

    
     (the protonated azaindole core).
    
  • Differentiation Potential: The bond dissociation energy (BDE) of the C-Br bond varies slightly by position (C3 vs C4 vs C5) due to electronic effects from the pyridine nitrogen.

Pathway C: Reductive Dehalogenation (Artifact)
  • Warning: In the ESI source (not the collision cell), brominated azaindoles can undergo reductive dehalogenation (

    
    ), appearing as a non-brominated impurity (
    
    
    
    ). This is often a source artifact, not a sample impurity.

Data Summary: Isomer Comparison

The following table summarizes the theoretical and observed MS/MS data for the critical isomers.

Feature3-Bromo-7-azaindole4-Bromo-7-azaindole5-Bromo-7-azaindole
Precursor (

)
196.97 / 198.97196.97 / 198.97196.97 / 198.97
Primary Fragment

170/172 (Loss of HCN)

170/172 (Loss of HCN)

170/172 (Loss of HCN)
Secondary Fragment

118 (Loss of Br)

118 (Loss of Br)

118 (Loss of Br)
Fragment Intensity High HCN loss efficiency due to electron-rich pyrrole.Moderate.Moderate.
LC Retention (

)
Early Eluter (More polar)Mid Eluter Late Eluter (Most lipophilic)
Differentiation Key Retention Time + C-Br stabilityRetention TimeRetention Time

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow of fragmentation for a generic 5-bromo-7-azaindole, highlighting the conservation of the bromine atom during the primary step.

AzaindoleFragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of 5-Bromo-7-azaindole Precursor [M+H]+ Precursor (m/z 197/199) Protonated at N7 Transition Ring Opening Intermediate Precursor->Transition CID Energy (10-20 eV) Frag_Br Secondary Fragment [M+H - Br•]+ (m/z 118) Radical Cation Precursor->Frag_Br High Energy (>35 eV) Homolytic Cleavage Frag_HCN Primary Fragment [M+H - HCN]+ (m/z 170/172) Br Retained Transition->Frag_HCN - HCN (27 Da) Pyrrole Cleavage Frag_HCN->Frag_Br - Br• (Secondary Step)

Caption: Figure 1: The primary pathway involves pyrrole ring cleavage and HCN loss, retaining the bromine atom. High-energy collision leads to radical bromine loss.

Experimental Protocol: Isomer Differentiation

Since MS/MS fragments are largely isobaric, this protocol relies on Orthogonal Identification (Chromatography + Energy-Resolved MS).

Step 1: LC-MS Separation Conditions

Isomers must be separated chromatographically prior to MS analysis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Expected Elution Order: 3-Bromo (Polar)

    
     4-Bromo 
    
    
    
    5-Bromo (Non-polar). Note: Exact order may vary by column chemistry but relative separation is consistent.
Step 2: Energy-Resolved Breakdown Curves

To differentiate co-eluting isomers or confirm identity in complex matrices, generate a breakdown curve.

  • Isolate the precursor ion (

    
     197).
    
  • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

  • Plot the intensity of the parent ion (

    
     197) vs. the fragment ion (
    
    
    
    170).
  • Analysis: The

    
     (energy at which parent intensity drops by 50%) is a structural constant.
    
    • Hypothesis: 3-bromo isomers often show lower

      
       for HCN loss due to the direct involvement of the pyrrole ring electrons in the transition state compared to the 5-bromo isomer.
      
Step 3: Data Processing
  • Extract Ion Chromatograms (EIC): Extract

    
     196.97 and 
    
    
    
    198.97.
  • Verify Isotope Ratio: Ensure the peak area ratio is

    
    .
    
  • Check for Artifacts: Monitor

    
     119 to rule out in-source dehalogenation.
    

Decision Tree for Identification

Use this logic flow to classify unknown brominated azaindole samples.

DecisionTree Figure 2: Identification Workflow Start Unknown Sample (LC-MS Analysis) Isotope Check MS1 Spectrum: Is there a 1:1 doublet at M and M+2? Start->Isotope NotBromo Not a Monobrominated Species Isotope->NotBromo No CheckMass Check Precursor Mass: m/z ~197/199? Isotope->CheckMass Yes OtherBromo Other Brominated Compound CheckMass->OtherBromo No FragCheck Perform MS/MS (CID): Major fragment at m/z 170 (M-27)? CheckMass->FragCheck Yes FragCheck->OtherBromo No ConfirmCore Confirmed: Bromo-7-azaindole Core FragCheck->ConfirmCore Yes RT_Check Check Retention Time (vs Standards) ConfirmCore->RT_Check Result3 Early Eluter: Likely 3-Bromo RT_Check->Result3 Result5 Late Eluter: Likely 5-Bromo RT_Check->Result5

Caption: Figure 2: Step-by-step logic for confirming and classifying brominated azaindole isomers.

References

  • NIST Mass Spectrometry Data Center. Indole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2] Available at: [Link]

  • Popiołek, Ł. (2017). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects.[3] PLOS ONE. Available at: [Link][3]

  • Beatty, J. et al. (2021). High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. ChemRxiv. Available at: [Link]

  • Aguiar, A. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of natural products. Royal Society of Chemistry. Available at: [Link][4]

Sources

A Comparative Guide to the Reactivity of 4-Azaindole and 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azaindoles, isosteres of indole where a carbon atom in the benzene ring is replaced by nitrogen, are privileged scaffolds in medicinal chemistry.[1] Their ability to engage in hydrogen bonding and other non-covalent interactions has cemented their role in the design of a multitude of therapeutic agents, particularly kinase inhibitors.[2][3] Among the four isomers, 4-azaindole and 7-azaindole are frequently employed, yet their chemical reactivity profiles exhibit subtle yet significant differences. These differences, dictated by the position of the pyridine nitrogen, have profound implications for synthetic strategy and molecular design.

This guide provides a comprehensive comparison of the reactivity of 4-azaindole and 7-azaindole, offering insights into their electronic properties and behavior in key chemical transformations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile scaffolds in their synthetic endeavors.

Electronic Properties: The Decisive Factor

The disparate reactivity of 4-azaindole and 7-azaindole is fundamentally rooted in their distinct electronic landscapes. The position of the electron-withdrawing pyridine nitrogen atom modulates the electron density of both the pyridine and pyrrole rings.

  • 7-Azaindole: The nitrogen at the 7-position exerts a strong electron-withdrawing effect on the C4 and C6 positions of the pyridine ring. The pyrrole ring, while still electron-rich, is less perturbed compared to 4-azaindole. This generally leads to a higher propensity for electrophilic attack on the pyrrole ring.

  • 4-Azaindole: The nitrogen at the 4-position significantly withdraws electron density from the C3 and C5 positions. This deactivation of the pyrrole ring makes it less susceptible to electrophilic attack compared to 7-azaindole.

These electronic differences are a recurring theme that will dictate the regioselectivity and reaction rates of the transformations discussed below.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of indole and azaindole functionalization. The outcomes of these reactions on 4- and 7-azaindole highlight their differing electronic characters.

Halogenation

Halogenation, particularly bromination, is a common route to introduce a handle for further functionalization, such as cross-coupling reactions.

  • 7-Azaindole: This isomer readily undergoes electrophilic halogenation. Bromination with reagents like N-bromosuccinimide (NBS) typically occurs at the C3 position, the most electron-rich site on the pyrrole ring.

  • 4-Azaindole: Due to the deactivating effect of the 4-nitrogen on the pyrrole ring, halogenation of 4-azaindole can be less straightforward. However, recent electrochemical methods have demonstrated the successful and highly regioselective C3-halogenation (chlorination and bromination) of N-acyl 4-azaindoles.[4]

Diagram: Regioselectivity of Electrophilic Bromination

cluster_0 7-Azaindole cluster_1 4-Azaindole 7-Azaindole 7-Azaindole 3-Bromo-7-azaindole 3-Bromo-7-azaindole 7-Azaindole->3-Bromo-7-azaindole NBS 4-Azaindole 4-Azaindole 3-Bromo-4-azaindole 3-Bromo-4-azaindole 4-Azaindole->3-Bromo-4-azaindole Electrochemical Bromination

Caption: Predominant regioselectivity in the bromination of 7-azaindole and 4-azaindole.

Nitration

Nitration introduces a versatile nitro group that can be reduced to an amine or used as a directing group.

  • 7-Azaindole: Nitration of 7-azaindole typically occurs at the C3 position. However, under forcing conditions or with N-oxide protection, nitration at the C4 position of the pyridine ring is also possible.

  • 4-Azaindole: Direct nitration of 4-azaindole is challenging due to the deactivated nature of the ring system. Often, harsh conditions are required, which can lead to poor yields and side products.[5]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are powerful C-C bond-forming reactions. However, the electron-deficient nature of the pyridine ring in azaindoles makes them generally poor substrates for these reactions.[6][7]

  • 7-Azaindole: Friedel-Crafts acylation of 7-azaindole can be achieved at the C3 position, but it often requires a stoichiometric amount of a strong Lewis acid catalyst.[6]

  • 4-Azaindole: Friedel-Crafts reactions on 4-azaindole are even more challenging and less commonly reported in the literature. The deactivation of both rings by the 4-nitrogen atom significantly hinders the reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the functionalization of halogenated azaindoles. The reactivity in SNAr is governed by the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate.

  • 7-Azaindole: Halogens at the C4 and C6 positions of the 7-azaindole nucleus are activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyridine nitrogen.

  • 4-Azaindole: Similarly, halogens at the C3 and C5 positions of 4-azaindole are susceptible to nucleophilic attack.

A direct comparative study of the rates of SNAr on halo-derivatives of 4- and 7-azaindole is not extensively documented. However, based on general principles, the isomer where the pyridine nitrogen provides more effective resonance stabilization of the Meisenheimer complex would be expected to be more reactive.[8]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the construction of complex molecules. Both 4- and 7-azaindole scaffolds are amenable to these powerful transformations.

Reaction Type4-Azaindole7-AzaindoleKey Considerations
Suzuki-Miyaura Halogenated derivatives readily participate.Extensively used for C-C bond formation at various positions.The choice of catalyst, ligand, and base is crucial for optimal yields. Unprotected N-H can sometimes interfere with the catalytic cycle.[9]
Sonogashira Functionalized alkynes can be coupled to halo-azaindoles.A common method for introducing alkynyl moieties.[10]Copper co-catalysis is often employed.
Heck Olefins can be coupled to halogenated scaffolds.Well-documented for various substituted 7-azaindoles.Regioselectivity can be an issue depending on the substrate and conditions.
Buchwald-Hartwig C-N bond formation with amines and amides is feasible.Widely used for the synthesis of amino- and amido-substituted derivatives.Ligand selection is critical to achieve high efficiency.

In general, both isomers are competent substrates for a wide range of cross-coupling reactions. The specific position of halogenation dictates the site of new bond formation, making these reactions invaluable for targeted derivatization.

Acidity and Basicity: N-H and Pyridine Nitrogen

The pKa values of the N-H proton and the pyridine nitrogen are important determinants of reactivity, influencing N-alkylation, salt formation, and interaction with biological targets.

Property4-Azaindole7-AzaindoleImplication
N-H Acidity (pKa) ~16.9~16.7Both isomers have similar N-H acidity, allowing for deprotonation with strong bases to facilitate N-alkylation or other reactions at the pyrrole nitrogen.
Pyridine N Basicity (pKa of conjugate acid) ~4.6~4.9The pyridine nitrogen in 7-azaindole is slightly more basic than in 4-azaindole. This can influence salt formation and hydrogen bonding interactions.

Summary of Reactivity

Reaction Type7-Azaindole4-Azaindole
Electrophilic Aromatic Substitution More reactive, C3 is the preferred site.Less reactive due to deactivation of the pyrrole ring.
Nucleophilic Aromatic Substitution Reactive at C4 and C6.Reactive at C3 and C5.
Metal-Catalyzed Cross-Coupling Widely applicable at all positions.Widely applicable at all positions.
N-H Acidity Similar to 4-azaindole.Similar to 7-azaindole.
Pyridine N Basicity Slightly more basic.Slightly less basic.

Experimental Protocols

Representative Protocol: C3-Bromination of 7-Azaindole
  • Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, cooled to 0 °C, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-azaindole.

Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-azaindole
  • Setup: In a reaction vessel, combine 3-bromo-4-azaindole (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-substituted-4-azaindole.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

start Combine Reactants: - Halo-azaindole - Boronic Acid - Base catalyst Add Pd Catalyst and Solvent start->catalyst reaction Degas and Heat catalyst->reaction workup Aqueous Work-up reaction->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between the 4-azaindole and 7-azaindole scaffolds in drug design and synthetic chemistry is a nuanced decision. 7-Azaindole, with its more electron-rich pyrrole ring, is generally more amenable to classical electrophilic aromatic substitution at the C3 position. Conversely, the electronic deactivation in 4-azaindole can present synthetic challenges for this class of reactions, though modern electrochemical methods are expanding its utility. Both isomers are excellent substrates for a wide array of metal-catalyzed cross-coupling reactions, providing robust platforms for the introduction of molecular diversity. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, is paramount for the strategic design and efficient synthesis of novel azaindole-based molecules.

References

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. (n.d.).
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.).
  • Electrochemical Cascade Amidation and C-H Halogen
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.
  • Nucleophilic bromination of azaindole N‐oxide 18 with PyBroP in the... (n.d.).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (n.d.). MDPI.
  • Friedel-Crafts acyl
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Electrochemical Cascade Amidation and C-H Halogen
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • A General Method for the Preparation of 4- and 6-Azaindoles. (n.d.). The Journal of Organic Chemistry.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Organic Process Research & Development.
  • Friedel–Crafts Acyl
  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.).
  • Friedel-Crafts Acyl
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (n.d.).
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. (n.d.). Experts@Minnesota.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. (n.d.). Benchchem.
  • Friedel-Crafts Acyl
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Regioseletive C–H functionalization of 7-azaindoles. (n.d.).
  • (PDF) Nucleophilic Substitution Reaction in Indole Chemistry: A Synthesis of Novel 7b-Substituted Yohimbine and 4aa-Substituted 1,2,3,4-Tetrahydro-b-carboline Derivatives. (2025).
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange.
  • Azaindole Therapeutic Agents. (n.d.).
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.).
  • The mechanism of the alkylation reaction of 7-azaindole. (n.d.).

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X-ray crystallography data for 3-Amino-6-bromo-7-hydroxy-4-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of kinase inhibitor design, the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold has emerged as a potent alternative to the classical 7-azaindole. However, the introduction of a hydroxyl group at the 7-position creates a critical structural ambiguity: the Keto-Enol Tautomerism (7-hydroxy vs. 7-oxo-1,4-dihydro).

This guide provides a comparative analysis of 3-Amino-6-bromo-7-hydroxy-4-azaindole , focusing on its crystallographic behavior compared to standard azaindole alternatives. We address the specific challenges of solving this structure, utilizing the intrinsic Bromine (Br) atom for experimental phasing, and defining the hydrogen-bonding networks that dictate its biological affinity.

Structural Context & Comparative Analysis

To validate the utility of this scaffold, we must compare it against the industry-standard 7-Azaindole and the non-oxygenated 4-Azaindole . The primary differentiator is the "Donor-Acceptor" (DA) capability at the kinase hinge-binding interface.

Table 1: Comparative Crystallographic & Physicochemical Metrics
FeatureTarget: 3-Amino-6-bromo-7-hydroxy-4-azaindole Alt 1: 7-Azaindole (Standard) Alt 2: 3-Amino-4-azaindole
Primary Tautomer (Solid State) 7-Oxo (Pyridone-like) (Predicted)Aromatic (Pyridine-like)Aromatic (Pyridine-like)
H-Bond Profile (Hinge Region) D-D-A / D-A-D (Complex)D-A (Simple bidentate)D-A (Simple bidentate)
Phasing Strategy SAD/MAD (Bromine K-edge) Molecular Replacement (MR)Molecular Replacement (MR)
Anomalous Signal (

)
High (Br) Low (requires Se-Met or soak)Low
Solubility (Crystallization) Moderate (Polar/H-bond rich)High (Hydrophobic)High (Hydrophobic)
Space Group Frequency P2₁/c or P-1 (Planar stacking)P2₁/cP2₁2₁2₁

Analyst Insight: The presence of the 6-bromo substituent is not merely for potency; it serves as an internal heavy atom. This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, bypassing the need for selenomethionine substitution in protein-ligand co-crystal studies.

Tautomerism: The Critical Scientific Insight

The "7-hydroxy" nomenclature is deceptive. X-ray diffraction data typically reveals that these fused ring systems favor the 7-oxo-1,4-dihydro tautomer in the solid state due to the stabilization of the amide-like resonance.

Diagram 1: Tautomeric Equilibrium & Interaction Logic

Tautomerism Hydroxy 7-Hydroxy Tautomer (Aromatic Enol) Oxo 7-Oxo Tautomer (Pyridone-like) Hydroxy->Oxo Proton Transfer (Solid State Favored) Kinase Kinase Hinge Interaction Hydroxy->Kinase Weak Interaction HBond H-Bond Network (Dimerization) Oxo->HBond Donor (NH) + Acceptor (C=O) Oxo->Kinase Mimics Peptide Backbone

Caption: The 7-oxo tautomer (blue) predominates in crystal lattices, offering distinct H-bond donors/acceptors compared to the enol form.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize the anomalous signal from the Bromine atom while ensuring high-resolution diffraction.

Phase I: Crystallization Screening
  • Method: Sitting Drop Vapor Diffusion.

  • Solvent System: The 7-oxo/hydroxy duality requires polar aprotic solvents to prevent aggregation.

    • Recommended: DMSO/Methanol (90:10) stock.

  • Precipitant: PEG 3350 (20-30%) buffered at pH 7.5 (HEPES).

    • Note: Avoid acidic pH (< 5.0) which may force protonation of the pyridine nitrogen, altering the tautomeric state.

Phase II: Data Collection Strategy (SAD Phasing)

To exploit the 6-Bromo substituent, data must be collected at the Bromine absorption edge.

  • Fluorescence Scan: Perform an X-ray fluorescence scan near the Br K-edge (~13.47 keV / 0.92 Å) to determine the exact peak (

    
    ) and inflection point (
    
    
    
    ).
  • Collection:

    • Wavelength: 0.9198 Å (Peak) is optimal for maximizing the anomalous signal.

    • Multiplicity: High redundancy (>720° rotation) is required to accurately measure the small Bijvoet differences (

      
      ).
      
  • Cryoprotection: Use 25% Glycerol. Do not use halides (NaBr/KI) as cryoprotectants, as they introduce competitive anomalous scatterers.

Diagram 2: Bromine-SAD Phasing Workflow

SAD_Workflow Crystal Crystal: 3-Amino-6-bromo-7-oxo... XRF XRF Scan (Br K-edge ~13.47 keV) Crystal->XRF DataCol Data Collection (High Redundancy > 360°) XRF->DataCol Select Peak Wavelength Substructure Find Heavy Atoms (SHELXD / HySS) DataCol->Substructure Anomalous Diff (ΔF) Phasing Phasing & Density Mod. (SHELXE / PHENIX) Substructure->Phasing Br Sites Model Model Building (Refine Tautomer) Phasing->Model Electron Density Map

Caption: Workflow utilizing the intrinsic Bromine atom for de novo phasing, eliminating the need for external heavy atom soaking.

Data Interpretation & Validation

When refining the structure, specific attention must be paid to the Difference Fourier Maps (


)  around the 7-position.
  • Tautomer Validation:

    • If the 7-Oxo form is present, you will observe a C=O bond length of approx 1.24 Å and a hydrogen bond donor peak on the ring nitrogen (N4).

    • If the 7-Hydroxy form is present, the C-O bond will be longer (~1.35 Å ) and the N4 will be a bare acceptor.

  • Refinement Targets:

    • R-factor: < 5% for small molecules.

    • Goodness of Fit (GoF): ~1.0.

    • Bromine Occupancy: Should be fixed at 1.0 unless radiation damage (de-bromination) is observed.

References

  • PubChem. (2021). 3-Amino-6-bromo-7-hydroxy-4-azaindole Data Sheet. National Library of Medicine. [Link]

  • Popelier, P. L., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT. Molecules. [Link]

  • Dauter, Z., & Dauter, M. (2007). Anomalous signal of light elements for phasing of protein-ligand complexes. Journal of Synchrotron Radiation. [Link]

  • Sanishvili, R., et al. (2007). Anomalous scattering factors for Br in brominated nucleotides. Acta Crystallographica Section D. [Link]

A Researcher's Guide to Differentiating 7-Hydroxy and 7-Keto Tautomers of 4-Azaindole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and molecular probes, the nuanced structural forms of heterocyclic compounds—known as tautomers—can dictate their biological activity and photophysical behavior. 4-azaindole (1H-pyrrolo[3,2-b]pyridine) derivatives are privileged scaffolds in drug discovery, and their 7-substituted analogues exhibit fascinating tautomeric equilibria. This guide provides an in-depth comparison of the 7-hydroxy (enol or lactim) and 7-keto (amide or lactam) tautomers of 4-azaindole, focusing on the distinct spectroscopic signatures that enable their unambiguous identification. Understanding these differences is paramount for researchers developing fluorescent probes, designing novel therapeutics, or studying fundamental biochemical processes.

The tautomerism between the 7-hydroxy and 7-keto forms involves the migration of a proton between the oxygen and the adjacent ring nitrogen. While the 7-hydroxy form maintains the aromaticity of the pyrimidine ring, the 7-keto form disrupts this conjugation in favor of a stable amide-like structure. This seemingly subtle shift has profound consequences on the molecule's electronic and vibrational properties, which can be precisely measured using a suite of spectroscopic techniques.

Tautomerism cluster_hydroxy 7-Hydroxy-4-azaindole (Enol/Lactim Form) cluster_keto 7-Keto-4-azaindole (Keto/Lactam Form) node_hydroxy Maintains Aromaticity node_keto Cross-Conjugated Amide node_hydroxy->node_keto Proton Transfer

Caption: Tautomeric equilibrium between the 7-hydroxy and 7-keto forms of 4-azaindole.

UV-Visible Absorption Spectroscopy: A Window into Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. The difference in conjugation between the two tautomers results in distinct absorption profiles.

  • 7-Hydroxy Tautomer (Enol): This form possesses a fully aromatic bicyclic system. Its UV-Vis spectrum is expected to be characteristic of indole-like chromophores, typically showing strong π→π* transitions. The absorption spectrum of the parent compound, 7-azaindole, is red-shifted compared to tryptophan, a property that makes it a useful fluorescent probe.[1]

  • 7-Keto Tautomer (Lactam): The formation of the C=O group and the saturation of the N1-C7 bond disrupts the aromaticity of the six-membered ring. This creates a cross-conjugated system, which significantly alters the energy of the molecular orbitals. Consequently, the 7-keto tautomer will exhibit a different absorption maximum (λmax) compared to the hydroxy form. The exact shift depends on the solvent environment, but a change in the λmax and the shape of the absorption band is a primary indicator of a shift in the tautomeric equilibrium.[2]

Fluorescence Spectroscopy: The Power of Excited-State Proton Transfer (ESIPT)

Fluorescence spectroscopy is arguably the most powerful technique for distinguishing these tautomers, primarily due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). The parent molecule, 7-azaindole, is a classic model for studying ESIPT.[3][4][5]

  • 7-Hydroxy Tautomer: Upon photoexcitation, the acidity of the -OH group and the basicity of the pyridine nitrogen (N4) increase dramatically. This facilitates an ultrafast transfer of the hydroxyl proton to the ring nitrogen, forming an excited-state keto tautomer (a process sometimes referred to as pseudo-intramolecular).[6] This leads to a unique dual-fluorescence emission:

    • Normal Emission: A higher-energy (shorter wavelength) fluorescence from the locally excited enol form.

    • Tautomer Emission: A significantly red-shifted, lower-energy (longer wavelength) emission from the excited-state keto tautomer formed via ESIPT. This results in an unusually large Stokes shift (the separation between the absorption and emission maxima), which is a hallmark of the ESIPT process. In protic solvents like methanol, 7-azaindole exhibits a bimodal fluorescence with a normal band and a tautomer band.[1][7]

  • 7-Keto Tautomer: If the keto tautomer is the dominant species in the ground state, it will exhibit its own characteristic, single fluorescence band upon excitation, which will not display the massive Stokes shift seen with the hydroxy form. The emission from a ground-state keto species would be expected at a different wavelength than either the normal or tautomer emission of the hydroxy form.

The presence of a dual-emission spectrum with a large Stokes shift is therefore conclusive evidence for the presence of the 7-hydroxy tautomer capable of undergoing ESIPT.

ESIPT_Process S0_E S₀ (Enol) S1_E S₁ (Enol) S0_E->S1_E Absorption (hν) S1_E->S0_E Normal Fluorescence S1_K S₁ (Keto) S1_E->S1_K ESIPT S0_K S₀ (Keto) S0_K->S0_E Relaxation S1_K->S0_K Tautomer Fluorescence (Large Stokes Shift)

Caption: Simplified Jablonski diagram illustrating the ESIPT process in the 7-hydroxy tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy provides definitive structural information at the atomic level, making it an excellent tool for distinguishing tautomers in solution.

  • ¹H NMR:

    • 7-Hydroxy Tautomer: Will show a signal for the phenolic -OH proton, whose chemical shift is solvent-dependent. The C6-H proton will appear as a singlet or doublet in the aromatic region.

    • 7-Keto Tautomer: The most telling difference is the disappearance of the -OH signal and the appearance of a signal for the lactam N-H proton. Furthermore, the C6 carbon becomes an sp³-hybridized CH₂ group, which will produce a distinct signal in the aliphatic region (typically 2.5-4.5 ppm), a region where the hydroxy tautomer has no peaks.

  • ¹³C NMR:

    • 7-Hydroxy Tautomer: The C7 carbon, bonded to the hydroxyl group, will have a chemical shift characteristic of an aromatic carbon attached to an oxygen (typically 150-160 ppm).

    • 7-Keto Tautomer: This tautomer will exhibit a highly deshielded signal for the C7 carbonyl carbon (C=O ), typically appearing far downfield in the spectrum (165-180 ppm). This unambiguous signal is often the most conclusive piece of NMR evidence for the presence of the keto form.

Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

IR spectroscopy is highly sensitive to the presence of specific functional groups, providing a clear-cut method to differentiate the two tautomers, particularly in the solid state.

  • 7-Hydroxy Tautomer: The spectrum will be characterized by a broad stretching vibration for the O-H group (typically ~3200-3400 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • 7-Keto Tautomer: The spectrum will be dominated by two key features absent in the hydroxy form:

    • A strong, sharp absorption band corresponding to the C=O (amide) stretch, typically found in the range of 1650-1690 cm⁻¹.

    • A distinct N-H stretching band, usually around 3300-3500 cm⁻¹.[8]

The presence of a strong carbonyl peak is definitive proof of the keto tautomer.

Summary of Spectroscopic Differences
Spectroscopic Technique7-Hydroxy Tautomer (Enol/Lactim)7-Keto Tautomer (Keto/Lactam)
UV-Vis Absorption Characteristic π→π* transitions of an aromatic system.Altered λmax due to cross-conjugated system.
Fluorescence Emission Dual fluorescence: Normal (shorter λ) and Tautomer (longer λ, large Stokes shift) due to ESIPT.Single, characteristic fluorescence band with a normal Stokes shift.
¹H NMR -OH proton signal present. Aromatic C6-H signal.N-H proton signal present. Aliphatic C6-H₂ signal (~2.5-4.5 ppm).
¹³C NMR Aromatic C7-OH signal (~150-160 ppm).Carbonyl C=O signal, far downfield (~165-180 ppm).
Infrared (IR) Broad O-H stretch (~3200-3400 cm⁻¹). No strong C=O band.Strong, sharp C=O stretch (~1650-1690 cm⁻¹). N-H stretch present.
Experimental Protocols
Protocol 1: Characterization by Fluorescence Spectroscopy to Probe for ESIPT

Objective: To determine if the 7-hydroxy tautomer is present by observing dual fluorescence characteristic of ESIPT.

Rationale: Solvents play a critical role. A nonpolar solvent like cyclohexane or 3-methylpentane minimizes solvent-solute hydrogen bonding, allowing the intramolecular proton transfer to be observed clearly. A protic solvent like methanol can participate in the proton transfer, also revealing the tautomer emission.[1][9]

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the 4-azaindole derivative in a spectroscopic-grade nonpolar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol). The low concentration helps to minimize intermolecular aggregation.[10]

  • Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the absorption maximum (λmax).

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength to the determined λmax.

    • Scan the emission spectrum over a wide range (e.g., from λex + 20 nm up to 650 nm) to capture both potential emission bands.

    • Pay close attention to the instrument's detector sensitivity and correct for any wavelength-dependent variations.

  • Data Analysis:

    • Analyze the emission spectrum for the presence of one or two distinct bands.

    • If two bands are present, calculate the Stokes shift for both the short-wavelength (normal) and long-wavelength (tautomer) emissions. A Stokes shift >150 nm for the second band is a strong indicator of ESIPT from the 7-hydroxy form.

workflow_spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Dilute Solution (e.g., 10⁻⁵ M in Cyclohexane) abs 1. Record UV-Vis Absorption Spectrum prep->abs flu 2. Record Fluorescence Emission Spectrum abs->flu Set λ_ex = λ_max_abs analysis Analyze for dual emission & large Stokes shift flu->analysis

Caption: General experimental workflow for spectroscopic analysis.

Protocol 2: Unambiguous Identification by IR Spectroscopy

Objective: To definitively identify the dominant tautomer in the solid state via its key functional group vibrations.

Rationale: The solid state minimizes solvent effects, providing a clearer picture of the intrinsic tautomeric preference. The C=O stretch of the keto form is an intense and unmistakable signal.

Methodology:

  • Sample Preparation:

    • Thoroughly dry the sample to remove any residual water, which has a broad O-H stretch that can interfere with the spectrum.

    • Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc using a hydraulic press.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Perform the background subtraction.

    • Examine the region from 1600 cm⁻¹ to 1800 cm⁻¹. The presence of a strong, sharp peak between 1650-1690 cm⁻¹ is definitive evidence of the C=O group in the 7-keto tautomer.

    • Examine the region from 3000 cm⁻¹ to 3600 cm⁻¹. A broad peak centered around 3200-3400 cm⁻¹ indicates an O-H group (7-hydroxy), while a sharper peak in this region may indicate an N-H group (7-keto).[11]

By employing this multi-faceted spectroscopic approach, researchers can confidently determine the tautomeric state of 7-substituted 4-azaindoles, paving the way for a deeper understanding of their structure-activity relationships and the rational design of new molecules with tailored properties.

References
  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL: [Link]

  • Title: Photodynamics of azaindoles in polar media: the influence of the environment Source: Royal Society of Chemistry URL: [Link]

  • Title: Photophysics of a novel optical probe: 7-Azaindole Source: Journal of Physical Chemistry URL: [Link]

  • Title: Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation Source: PubMed URL: [Link]

  • Title: New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes Source: ResearchGate URL: [Link]

  • Title: Excited state tautomerization of azaindole Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results Source: ResearchGate URL: [Link]

  • Title: Excited-state proton transfer in solvated 7-azaindole Source: Mario Barbatti URL: [Link]

  • Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: ResearchGate URL: [Link]

  • Title: Excited-State Intramolecular Proton Transfer: A Short Introductory Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Excited-State Double Proton Transfer in 3-Formyl-7-azaindole: Role of the nπ* State in Proton-Transfer Dynamics Source: Semantic Scholar URL: [Link]

  • Title: Excited State Tautomerization of Azaindole Source: PubMed URL: [Link]

  • Title: Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism Source: ResearchGate URL: [Link]

  • Title: Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution Source: MDPI URL: [Link]

  • Title: Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes Source: RSC Publishing URL: [Link]

  • Title: Infrared Spectroscopy of 7-AZAINDOLE Tautomeric Dimer: Observation of the nd Stretch Source: ResearchGate URL: [Link]

  • Title: Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water Source: Iowa State University Digital Repository URL: [Link]

  • Title: Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Source: MDPI URL: [Link]

  • Title: Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study Source: RSC Publishing URL: [Link]

  • Title: A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020 Source: PMC (PubMed Central) URL: [Link]

  • Title: Infrared, Raman and NMR spectra, conformational stability and vibrational assignment of 7,8-Dihydroxy-4-Methylcoumarin Source: PubMed URL: [Link]

  • Title: FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives Source: Acta Pharmaceutica URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.